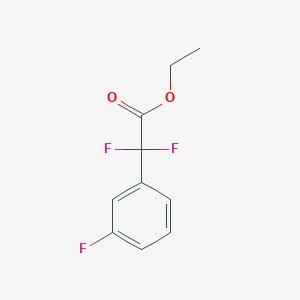

Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate

Description

BenchChem offers high-quality Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-2-15-9(14)10(12,13)7-4-3-5-8(11)6-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSRNVBDWXPUQQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC(=CC=C1)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40460902 | |

| Record name | Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40460902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

698378-81-3 | |

| Record name | Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40460902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate (CAS No. 698378-81-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Scaffolds in Modern Drug Discovery

The introduction of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence the metabolic stability, lipophilicity, and binding affinity of drug candidates. Among the various fluorinated motifs, the gem-difluoroalkyl group (CF2) has garnered significant attention as a versatile bioisostere, capable of mimicking other functional groups and modulating electronic properties. This guide provides a comprehensive technical overview of Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate, a compound that embodies the strategic use of fluorine in the design of novel bioactive molecules.

Compound Profile: Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate

| Identifier | Value |

| CAS Number | 698378-81-3 |

| Molecular Formula | C₁₀H₉F₃O₂ |

| Molecular Weight | 218.17 g/mol |

| IUPAC Name | ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate |

| Synonyms | Not available |

Synthesis and Mechanistic Considerations: A Practical Approach

The synthesis of α,α-difluoro-α-aryl acetates can be achieved through several methodologies. A prevalent and effective method is the Reformatsky reaction , which involves the reaction of an α-halo ester with a carbonyl compound in the presence of a metal, typically zinc.[1][2] For the synthesis of Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate, a plausible and efficient route would involve the reaction of ethyl bromodifluoroacetate with 3-fluorobenzaldehyde in the presence of activated zinc.

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate via a Reformatsky-type reaction.

Detailed Experimental Protocol (Hypothetical):

Materials:

-

Ethyl bromodifluoroacetate

-

3-Fluorobenzaldehyde

-

Zinc dust (activated)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add zinc dust. Activate the zinc by stirring with 1 M HCl, followed by washing with water, ethanol, and diethyl ether, and then drying under vacuum.

-

Reaction Setup: Under a nitrogen atmosphere, add the activated zinc and anhydrous THF to the flask.

-

Formation of the Reformatsky Reagent: A solution of ethyl bromodifluoroacetate and 3-fluorobenzaldehyde in anhydrous THF is added dropwise to the stirred suspension of zinc. The reaction is initiated by gentle heating.

-

Reaction Progression: The reaction mixture is refluxed until the consumption of the starting materials is observed by thin-layer chromatography (TLC).

-

Work-up: The reaction is cooled to room temperature and quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is then extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford the desired product, Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The Reformatsky reagent is sensitive to moisture; therefore, all glassware must be flame-dried, and anhydrous solvents are crucial to prevent the quenching of the organozinc intermediate.

-

Activation of Zinc: The activation of zinc is essential to remove the passivating layer of zinc oxide and expose a fresh metal surface for the oxidative insertion into the carbon-halogen bond of the α-halo ester.

-

Slow Addition: The dropwise addition of the reactants helps to control the exothermicity of the reaction and maintain a steady concentration of the reactive intermediate.

-

Column Chromatography: This purification technique is necessary to separate the desired product from unreacted starting materials and any by-products formed during the reaction.

Physicochemical Properties and Spectroscopic Characterization

The introduction of the gem-difluoro group significantly impacts the electronic and steric properties of the molecule. The strong electron-withdrawing nature of the two fluorine atoms increases the acidity of the α-proton (if present) and can influence the reactivity of the ester group.

Predicted Spectroscopic Data:

-

¹H NMR: The spectrum would show characteristic signals for the ethyl group (a quartet around 4.3 ppm and a triplet around 1.3 ppm). The aromatic protons of the 3-fluorophenyl ring would appear as complex multiplets in the range of 7.0-7.5 ppm.

-

¹³C NMR: The carbon of the CF₂ group would appear as a triplet due to coupling with the two fluorine atoms. The carbonyl carbon of the ester would also be observable. The aromatic carbons would show characteristic shifts, with the carbon attached to the fluorine atom exhibiting a large one-bond C-F coupling constant.

-

¹⁹F NMR: Two signals would be expected. One for the CF₂ group, which would likely be a singlet or a narrowly split multiplet, and another for the fluorine on the phenyl ring.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the ethoxy group and fragments corresponding to the fluorinated phenyl ring.

Applications in Drug Development: The Role of the gem-Difluoro Moiety

The gem-difluoro functionality serves as a key bioisostere in drug design, often replacing a carbonyl group, a hydroxyl group, or a methylene group adjacent to a heteroatom.[3] This substitution can lead to several advantageous effects:

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the gem-difluoro group resistant to metabolic oxidation. This can lead to an increased half-life of the drug molecule in vivo.

-

Modulation of pKa: The strong electron-withdrawing nature of the fluorine atoms can lower the pKa of nearby acidic or basic functional groups, which can be crucial for optimizing drug absorption and distribution.

-

Conformational Control: The steric and electronic properties of the CF₂ group can influence the preferred conformation of the molecule, potentially leading to a better fit with the target receptor.

-

Increased Lipophilicity: The introduction of fluorine atoms generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.

While specific biological activity data for Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate is not extensively published, its structural motif is present in various compounds with reported pharmacological activities. For instance, derivatives of phenylacetic acid are known to exhibit a wide range of biological effects, including anti-inflammatory and analgesic properties. The presence of the difluoro group in the α-position could potentially enhance these activities or introduce novel pharmacological profiles.

Conclusion and Future Perspectives

Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate represents a valuable building block for the synthesis of novel drug candidates. Its synthesis, while requiring careful control of reaction conditions, is achievable through established organometallic methodologies like the Reformatsky reaction. The strategic incorporation of the gem-difluoro-3-fluorophenyl moiety offers medicinal chemists a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic properties of lead compounds. Further investigation into the biological activities of this compound and its derivatives is warranted and could lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

References

-

Organic Chemistry Portal. Reformatsky Reaction. [Link]

-

Beilstein Journal of Organic Chemistry. Recent developments in the asymmetric Reformatsky-type reaction. [Link]

-

Journal of Medicinal Chemistry. Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. [Link]

- Meanwell, N. A. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. J. Med. Chem.2021, 64 (19), 14312–14373.

Sources

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the known physicochemical properties of Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate, a fluorinated organic compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document also outlines the established experimental and computational methodologies for determining these crucial parameters. This approach ensures a scientifically rigorous framework for researchers working with this and similar novel chemical entities.

The strategic incorporation of fluorine atoms into drug candidates is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, improved binding affinity, and favorable pharmacokinetic profiles.[1] Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate, with its geminal difluoro group and a fluorinated phenyl ring, represents a valuable scaffold for the synthesis of novel bioactive molecules.[2] A thorough understanding of its physicochemical properties is paramount for its effective utilization in drug design, synthesis, and formulation.

Chemical Identity and Molecular Structure

A foundational aspect of understanding any chemical compound is its precise chemical identity and three-dimensional structure.

| Identifier | Value | Source |

| Chemical Name | Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate | N/A |

| CAS Number | 698378-81-3 | United States Biological |

| Molecular Formula | C₁₀H₉F₃O₂ | United States Biological |

| Molecular Weight | 218.17 g/mol | United States Biological |

| Canonical SMILES | CCOC(=O)C(C1=CC(=CC=C1)F)(F)F | N/A |

| InChI | InChI=1S/C10H9F3O2/c1-2-15-9(14)10(11,12)8-5-3-4-7(13)6-8/h3-6H,2H2,1H3 | N/A |

Molecular Structure:

The molecular structure of Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate is characterized by a central quaternary carbon atom bonded to two fluorine atoms, a phenyl group substituted with a fluorine atom at the meta-position, and an ethyl ester functional group.

Caption: 2D Chemical Structure of Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate.

Physicochemical Properties: Known and Projected

While specific experimental data for Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate is limited, we can infer certain properties based on its structure and compare them to the known properties of a structurally similar, yet simpler compound, Ethyl difluoroacetate (CAS 454-31-9). It is crucial to note that the following table is for illustrative purposes and the values for Ethyl difluoroacetate should not be used as substitutes for experimental determination for the title compound.

| Property | Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate | Ethyl difluoroacetate (for comparison) | Source |

| Appearance | Not specified (likely a liquid) | Colorless clear liquid | [3] |

| Boiling Point | Not determined | 99.2 °C (lit.) | |

| Density | Not determined | 1.18 g/mL at 25 °C (lit.) | |

| Solubility | Not determined | Insoluble in water; soluble in organic solvents like ethanol and acetone.[4] | [4] |

| Refractive Index | Not determined | n20/D 1.347 (lit.) | |

| Storage Temperature | -20°C | 0-8°C | United States Biological,[3] |

Experimental Protocols for Physicochemical Property Determination

The determination of the physicochemical properties of a novel compound is a fundamental step in its characterization. The following are standard, validated protocols for determining the key properties of a liquid organic compound like Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate.

Boiling Point Determination

The boiling point of a liquid is a key indicator of its volatility and purity.[5] The capillary method is a reliable technique for determining the boiling point of small quantities of a liquid.[6]

Step-by-Step Methodology:

-

Sample Preparation: A small amount of the liquid sample (a few milliliters) is placed in a fusion tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is placed open-end down into the fusion tube containing the liquid.

-

Apparatus Setup: The fusion tube is attached to a thermometer, and the assembly is heated in a suitable heating bath (e.g., an oil bath or a Thiele tube).[7]

-

Heating and Observation: The bath is heated slowly. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Boiling Point Determination: The heat is removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[6]

Caption: Workflow for Boiling Point Determination by the Capillary Method.

Density Determination

The density of a liquid is its mass per unit volume and is an important physical constant.[8] A common and accurate method for determining the density of a liquid is using a pycnometer or a digital density meter.[9][10]

Step-by-Step Methodology (Pycnometer Method):

-

Pycnometer Preparation: A clean, dry pycnometer of a known volume is weighed accurately.

-

Sample Filling: The pycnometer is filled with the liquid sample, ensuring no air bubbles are present.

-

Temperature Equilibration: The filled pycnometer is placed in a constant temperature bath until it reaches thermal equilibrium.

-

Volume Adjustment: The volume of the liquid is adjusted precisely to the calibration mark on the pycnometer.

-

Final Weighing: The pycnometer containing the liquid is weighed again.

-

Calculation: The density is calculated by dividing the mass of the liquid (final weight - initial weight) by the known volume of the pycnometer.

Solubility Assessment

Understanding a compound's solubility in various solvents is critical for its application in synthesis, purification, and formulation. A systematic approach is often employed to determine solubility.[11]

Step-by-Step Methodology:

-

Solvent Selection: A range of solvents with varying polarities is chosen (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Sample Addition: A small, measured amount of the solute (e.g., 10 mg) is added to a test tube.

-

Solvent Addition: A measured volume of the solvent (e.g., 1 mL) is added to the test tube.

-

Mixing: The mixture is agitated thoroughly (e.g., by vortexing) for a set period.

-

Observation: The mixture is observed to determine if the solute has completely dissolved.

-

Classification: The solubility is classified (e.g., soluble, partially soluble, insoluble) based on the observation.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic compounds.[12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[14][15] For Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate, ¹H NMR, ¹³C NMR, and ¹⁹F NMR would be particularly informative.

-

¹H NMR: Would show signals for the ethyl group protons and the aromatic protons, with characteristic splitting patterns and chemical shifts.

-

¹³C NMR: Would reveal the number of unique carbon environments in the molecule.

-

¹⁹F NMR: Would provide distinct signals for the geminal difluoro group and the fluorine atom on the phenyl ring, offering valuable structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.[16][17] The mass spectrum of Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate would be expected to show a molecular ion peak corresponding to its molecular weight, as well as fragment ions resulting from the cleavage of the ester and other bonds.[18][19]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[20][21] The IR spectrum of Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate would be expected to show characteristic absorption bands for the C=O stretch of the ester, C-O stretches, C-F stretches, and aromatic C-H and C=C vibrations.[22][23]

Synthesis and Reactivity

While a specific, detailed synthesis for Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate was not found in the initial search, compounds of this class are often synthesized through nucleophilic fluorination reactions or by using fluorinated building blocks.[24] For instance, a plausible synthetic route could involve the reaction of a corresponding precursor with a fluorinating agent. The reactivity of this compound is expected to be dictated by the ester functional group, which can undergo hydrolysis or transesterification, and the aromatic ring, which can participate in electrophilic substitution reactions.

Applications in Drug Discovery and Development

The introduction of fluorine atoms into organic molecules can significantly impact their biological properties.[1] The difluoromethyl group, in particular, is often used as a bioisostere for a hydroxyl or thiol group, potentially improving metabolic stability and binding affinity. The presence of the fluorophenyl group can also influence the compound's pharmacokinetic and pharmacodynamic properties.[25] Therefore, Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate serves as a valuable building block for the synthesis of novel drug candidates in various therapeutic areas.[2]

Safety and Handling

Conclusion

Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate is a fluorinated organic compound with significant potential in the field of drug discovery. While a complete experimental dataset of its physicochemical properties is not currently available in the public domain, this guide provides a framework for understanding its key characteristics and outlines the standard methodologies for their determination. A thorough experimental characterization of this compound is a necessary next step for its full exploitation as a building block in the development of new and improved therapeutics.

References

- ORGANIC SPECTROSCOPY INTERNATIONAL. (n.d.). Characterisation of Organic Compounds.

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, July 31). 9.11: Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

- (2023, August 31). Solubility of Organic Compounds.

-

RocketProps. (2011, February 25). Density calculation of liquid organic compounds using a simple equation of state up to high pressures. Retrieved from [Link]

-

HSC Chemistry. (2024, November 23). Understanding Mass Spectrometry for Organic Compound Analysis. Retrieved from [Link]

-

MDPI. (n.d.). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Retrieved from [Link]

- (2021, July 16). Experimental No. (2) Boiling Point Boiling point Purpose of experimental 1) To determine boiling point of unknown compounds.

-

MSU chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, November 11). 2: The Density of Liquids and Solids (Experiment). Retrieved from [Link]

- (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

-

HSC Chemistry. (2024, November 23). Infrared Spectroscopy: Analyzing Organic Compound Structures. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Mass Spectrometry. Retrieved from [Link]

-

AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]

- (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound. Retrieved from [Link]

-

Compound Interest. (2015, May 7). Mass spectrometry and a guide to interpreting mass spectra. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Measuring Density with Laboratory Balance. Retrieved from [Link]

-

Compound Interest. (2015, February 5). Analytical Chemistry – Infrared (IR) Spectroscopy. Retrieved from [Link]

-

ACS Reagent Chemicals. (2017, February 28). Infrared Spectroscopy. Retrieved from [Link]

- (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

-

YouTube. (2025, February 13). Mass Spectrometry: Organic Analysis (Fragment Ion Peaks and M+1 peak). Retrieved from [Link]

-

GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of ethyl difluoroacetate and intermediate thereof.

-

EAG Laboratories. (n.d.). Density Determination of Solids and Liquids. Retrieved from [Link]

-

YouTube. (2018, December 2). Basic Introduction to NMR Spectroscopy. Retrieved from [Link]

-

YouTube. (2020, July 29). IR Spectroscopy - Basic Introduction. Retrieved from [Link]

-

YouTube. (2020, September 11). CHEM 1411: Determining the density of various liquids and solids. Retrieved from [Link]

-

YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved from [Link]

-

JoVE. (2020, March 26). Video: Boiling Points - Procedure. Retrieved from [Link]

-

NIH. (2024, February 28). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Retrieved from [Link]

-

PubMed. (2025, September 15). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of ethyl difluoroacetoacetate.

-

PubChem. (2026, January 18). Ethyl 2-(3-acetylphenyl)-2,2-difluoroacetate. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Sodium acrylate CAS#: 7446-81-3 [m.chemicalbook.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Video: Boiling Points - Procedure [jove.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. rocketprops.readthedocs.io [rocketprops.readthedocs.io]

- 9. mt.com [mt.com]

- 10. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. ORGANIC SPECTROSCOPY INTERNATIONAL: Characterisation of Organic Compounds [orgspectroscopyint.blogspot.com]

- 13. www1.udel.edu [www1.udel.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. NMR Spectroscopy [www2.chemistry.msu.edu]

- 16. hscprep.com.au [hscprep.com.au]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. compoundchem.com [compoundchem.com]

- 19. m.youtube.com [m.youtube.com]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. hscprep.com.au [hscprep.com.au]

- 22. compoundchem.com [compoundchem.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate molecular weight

An In-Depth Technical Guide to Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate

Executive Summary

Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate is a fluorinated organic compound of significant interest to the pharmaceutical and agrochemical industries. The strategic introduction of fluorine atoms into molecular scaffolds is a cornerstone of modern drug design, often leading to profound improvements in metabolic stability, binding affinity, and pharmacokinetic profiles. This guide provides a comprehensive technical overview of Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate, detailing its core molecular properties, plausible synthetic routes with mechanistic insights, robust analytical characterization protocols, and its applications as a critical building block in research and development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of this and related gem-difluoro compounds.

The Strategic Role of Fluorine in Medicinal Chemistry

The incorporation of fluorine into bioactive molecules is a well-established strategy for optimizing drug-like properties. The gem-difluoroalkyl group (CF2), in particular, offers a unique combination of electronic and steric effects. Unlike a methylene (CH2) group, the CF2 moiety is a powerful hydrogen bond acceptor and possesses a significantly different electronic profile due to the high electronegativity of fluorine. Furthermore, the C-F bond is exceptionally strong, rendering adjacent positions less susceptible to metabolic oxidation by cytochrome P450 enzymes. This enhanced metabolic stability is a primary driver for the use of building blocks like Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate in drug discovery programs.[1] The presence of a third fluorine atom on the phenyl ring further modulates the electronic properties of the molecule, offering another vector for fine-tuning its interactions within a biological system.

Core Molecular Profile

The fundamental identity and physicochemical properties of Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate are summarized below. These data are essential for accurate experimental design, reaction stoichiometry, and analytical characterization.

| Property | Value | Source |

| IUPAC Name | Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate | N/A |

| CAS Number | 698378-81-3 | [2] |

| Molecular Formula | C₁₀H₉F₃O₂ | [2][3] |

| Molecular Weight | 218.17 g/mol | [2][3] |

| SMILES | CCOC(=O)C(F)(F)c1cccc(F)c1 | N/A |

| Appearance | Expected to be a colorless liquid | N/A |

Chemical Structure:

Caption: 2D Structure of Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate.

Synthesis and Mechanistic Considerations

The synthesis of α,α-difluoroesters can be approached through several routes. A robust and increasingly common method involves the direct electrophilic fluorination of a precursor β-ketoester or its enolate equivalent. This approach offers high efficiency and leverages commercially available starting materials.

Proposed Synthetic Workflow: Direct Fluorination

This protocol describes a plausible synthesis based on the direct fluorination of a precursor, ethyl 2-(3-fluorophenyl)acetate. The key transformation is the conversion of the CH₂ group alpha to the carbonyl into a CF₂ group.

Caption: Proposed workflow for the synthesis of the title compound.

Experimental Protocol

Objective: To synthesize Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate via electrophilic fluorination.

Materials:

-

Ethyl 2-(3-fluorophenyl)acetate

-

N-Fluorobenzenesulfonimide (NFSI)

-

Sodium bis(trimethylsilyl)amide (NaHMDS), 1.0 M solution in THF

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (for extraction and chromatography)

-

Hexanes (for chromatography)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Ethyl 2-(3-fluorophenyl)acetate (1.0 eq) and anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath.

-

Enolate Formation: Slowly add NaHMDS solution (2.2 eq) dropwise to the stirred solution. The addition of a strong base is critical to quantitatively form the enolate, which is the nucleophilic species that attacks the fluorinating agent. Maintain the temperature at -78 °C for 1 hour.

-

Fluorination: In a separate flask, dissolve NFSI (2.3 eq) in anhydrous THF. Add this solution dropwise to the cold enolate solution. The electrophilic fluorine from NFSI is attacked by the enolate. This step is repeated as the monofluorinated intermediate is more acidic and readily deprotonates to undergo a second fluorination. Allow the reaction to stir at -78 °C for 2 hours, then warm slowly to room temperature overnight.

-

Workup and Extraction: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to afford the pure Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate.

Trustworthiness through Self-Validation: The success of each step is monitored by Thin Layer Chromatography (TLC). The final product's identity and purity must be confirmed by the analytical methods described in the following section.

Analytical Characterization and Quality Control

Rigorous analytical validation is non-negotiable to ensure the structural integrity and purity of the synthesized compound.

| Technique | Expected Result |

| ¹H NMR | Triplet (~1.3 ppm, 3H) for the ethyl CH₃. Quartet (~4.3 ppm, 2H) for the ethyl CH₂. Aromatic signals (7.0-7.6 ppm, 4H) characteristic of a 3-substituted fluorophenyl ring. |

| ¹⁹F NMR | Singlet for the 3-fluoro substituent on the phenyl ring. Triplet for the gem-difluoro (CF₂) group due to coupling with the aromatic protons (or a more complex multiplet). |

| ¹³C NMR | Signals for the ethyl group carbons, the ester carbonyl (~165 ppm), the CF₂ carbon (a triplet due to C-F coupling), and four distinct aromatic carbon signals showing characteristic C-F coupling patterns. |

| Mass Spec (ESI+) | Expected [M+Na]⁺ peak at m/z = 241.05. High-resolution mass spectrometry (HRMS) should confirm the elemental composition C₁₀H₉F₃O₂. |

| HPLC | A single major peak with >95% purity under standard reverse-phase conditions. |

Applications in Research and Development

Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate is not an end-product but a high-value intermediate. Its primary application is as a versatile building block for introducing the difluoro(3-fluorophenyl)acetyl moiety into larger, more complex molecules.

Key Utilities:

-

Scaffold for Bioactive Molecules: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amides for screening in drug discovery programs.

-

Bioisosteric Replacement: The difluoromethylene group serves as a non-hydrolyzable bioisostere of a ketone or a hydrated aldehyde.

-

Fine-Tuning Molecular Properties: The presence of three fluorine atoms allows medicinal chemists to systematically probe the effects of fluorination on target binding and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Caption: Role of the title compound as a precursor in a drug discovery pipeline.

Safety, Handling, and Storage

While specific toxicology data for this compound is not widely published, it should be handled with the care appropriate for a novel research chemical.

-

Safety: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated fume hood. Based on related compounds, it may cause skin and eye irritation.[4]

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at -20°C is recommended.[2]

Conclusion

Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate represents a synthetically accessible and highly valuable building block for the fields of medicinal chemistry and materials science. Its defining feature—the gem-difluoro group attached to a fluorinated phenyl ring—provides a powerful tool for modulating the physicochemical and metabolic properties of target molecules. The synthetic and analytical protocols outlined in this guide provide a framework for the reliable preparation and characterization of this compound, enabling its effective deployment in advanced research and development programs.

References

-

PubChem. Ethyl 2-(3-acetylphenyl)-2,2-difluoroacetate. National Center for Biotechnology Information. [Link]

-

Caputo, F., et al. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules. [Link]

- Google Patents. CN103254074A - Preparation method of ethyl difluoroacetate and intermediate thereof.

-

PubChem. Ethyl 2,2-difluoro-2-phenylacetate. National Center for Biotechnology Information. [Link]

-

T. Furuya, T. et al. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry. [Link]

Sources

- 1. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. usbio.net [usbio.net]

- 3. 698378-76-6|Ethyl 2,2-difluoro-2-(2-fluorophenyl)acetate|BLD Pharm [bldpharm.com]

- 4. Ethyl 2,2-difluoro-2-phenylacetate | C10H10F2O2 | CID 10631860 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Handling and Storage of Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate, a specialized fluorinated building block, is one such compound that holds significant potential in the synthesis of novel therapeutics. Its unique structural features, a gem-difluoroester moiety attached to a fluorinated phenyl ring, present both opportunities and challenges in the laboratory.

This guide provides a comprehensive overview of the critical aspects of handling and storing Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate, moving beyond mere procedural steps to explain the underlying chemical principles. The protocols and recommendations outlined herein are designed to ensure the integrity of the compound and the safety of laboratory personnel.

Compound Profile and Physicochemical Properties

| Property | Value | Source |

| Chemical Name | Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate | - |

| CAS Number | 698378-81-3 | [1] |

| Molecular Formula | C₁₀H₉F₃O₂ | [1] |

| Molecular Weight | 218.17 g/mol | [1] |

| Recommended Storage Temperature | -20°C | [1] |

Based on the structure, it is a combustible liquid. The presence of the difluoroacetate group suggests it may be corrosive and an irritant.

Hazard Identification and Risk Mitigation

Given the absence of a specific MSDS, a cautious approach is warranted. The hazards can be inferred from related compounds such as ethyl difluoroacetate and other halogenated organic molecules.

Potential Hazards:

-

Corrosive: Similar to other difluoroacetates, this compound is likely to be corrosive, causing severe skin burns and eye damage upon contact.[2][3]

-

Irritant: Inhalation of vapors may cause respiratory tract irritation.

-

Flammability: While not highly flammable, it is a combustible liquid and vapors may form explosive mixtures with air.[2][3] Ignition sources should be avoided.

-

Toxicity: The toxicity of this specific compound has not been fully investigated. However, related fluoroacetates can be fatal if swallowed, inhaled, or in contact with skin.[4]

Risk Mitigation and Personal Protective Equipment (PPE):

The causality behind the stringent PPE requirements lies in the potential for rapid and severe tissue damage.

-

Eye and Face Protection: Always wear chemical safety goggles and a face shield when handling the compound. This is to prevent splashes that could cause irreversible eye damage.

-

Skin Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat. Ensure gloves are inspected before use and changed frequently, especially if contact is suspected.

-

Respiratory Protection: All handling of the neat compound or its concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of vapors.[2]

-

Emergency Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.

Comprehensive Storage Protocol

The stability of Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate is critical for the reproducibility of experimental results. Improper storage can lead to degradation, compromising the purity and reactivity of the compound.

Primary Storage:

-

Temperature: The recommended storage temperature is -20°C.[1] This low temperature is crucial to minimize decomposition over time. The rationale for this is to slow down potential degradation pathways such as hydrolysis and to maintain the compound in a solid or highly viscous state, reducing vapor pressure and reactivity.

-

Inert Atmosphere: While not explicitly stated in available literature for this specific compound, it is best practice to store fluorinated esters under an inert atmosphere (e.g., argon or nitrogen). This is to prevent slow degradation through oxidation or reaction with atmospheric moisture.

-

Container: Store in the original supplier vial, which is typically made of amber glass to protect from light. Ensure the cap is tightly sealed. For long-term storage, consider sealing the cap with paraffin film as an extra precaution against moisture ingress.

Secondary Containment:

-

Place the primary container within a larger, chemically resistant secondary container (e.g., a polyethylene tub) to contain any potential leaks or spills.

-

Label the secondary container clearly with the compound name, CAS number, and hazard symbols.

Logical Flow for Storage:

Caption: Workflow for the proper receipt and storage of Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate.

Step-by-Step Handling Procedures

Adherence to a strict, well-documented handling protocol is paramount to ensure both user safety and the integrity of the compound for downstream applications.

Aliquoting and Weighing

Rationale: This procedure is designed to minimize exposure and prevent contamination of the bulk material.

-

Preparation: Ensure all necessary PPE is worn. Work exclusively within a chemical fume hood.

-

Equilibration: Allow the container to warm to room temperature in a desiccator before opening. This crucial step prevents condensation of atmospheric moisture into the cold compound, which could lead to hydrolysis.

-

Weighing: Tare a clean, dry vial on an analytical balance. Quickly transfer the desired amount of the compound to the tared vial using a clean, dry spatula or pipette.

-

Sealing: Immediately reseal the stock container, purge with an inert gas if possible, and return it to the -20°C freezer.

-

Dissolution: Dissolve the weighed aliquot in an appropriate anhydrous solvent within the fume hood.

Use in a Chemical Reaction

Rationale: The following steps are designed to ensure the controlled addition of the reagent and to maintain an inert reaction environment, which is often critical for reactions involving fluorinated compounds.

-

Inert Atmosphere: Set up the reaction vessel under an inert atmosphere (argon or nitrogen).

-

Dissolution: Prepare a solution of the required amount of Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate in an anhydrous solvent in a separate flask, also under an inert atmosphere.

-

Transfer: Use a syringe or cannula to transfer the solution to the reaction vessel. This method prevents exposure to the atmosphere.

-

Reaction Quenching and Work-up: At the end of the reaction, quench the reaction mixture carefully, still within the fume hood. Be aware that quenching may be exothermic.

Stability and Reactivity Profile

The reactivity of Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate is largely dictated by the electrophilic nature of the carbonyl carbon and the presence of the gem-difluoro group.

-

Hydrolytic Stability: Esters, in general, are susceptible to hydrolysis. The presence of the electron-withdrawing fluorine atoms on the adjacent carbon can influence the rate of hydrolysis. It is crucial to use anhydrous solvents and inert atmosphere techniques whenever possible.

-

Incompatible Materials: Avoid strong oxidizing agents, strong bases, and strong acids. Strong bases can readily saponify the ester, while strong acids can catalyze hydrolysis.

-

Thermal Decomposition: Upon heating, fluorinated organic compounds can decompose to release hazardous substances such as hydrogen fluoride.[5]

Waste Disposal

The disposal of halogenated organic waste is strictly regulated.

-

Segregation: All waste containing Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate, including contaminated solvents, glassware, and PPE, must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.

-

Container Management: Keep the waste container closed when not in use and store it in a designated satellite accumulation area within a secondary containment.

-

Disposal Protocol: Do not dispose of this compound down the drain. All waste must be disposed of through your institution's hazardous waste management program.

Disposal Decision Tree:

Sources

Stability of Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate Under Acidic Conditions: A Mechanistic and Methodological Evaluation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into pharmaceutical candidates is a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and pharmacokinetic profiles.[1] Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate represents a class of compounds where the potent electronic effects of fluorine are paramount. However, these same electronic properties can significantly influence the chemical stability of the molecule, particularly the ester functional group, which is susceptible to hydrolysis. This technical guide provides an in-depth analysis of the stability of Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate under acidic conditions. We will explore the underlying mechanistic principles governing its degradation, present robust experimental protocols for assessing its stability profile, and detail the state-of-the-art analytical techniques required for accurate quantification and characterization of both the parent compound and its potential degradants.

Introduction: The Duality of Fluorine in Drug Design

Fluorine has become a vital element in medicinal chemistry, primarily due to its unique properties: high electronegativity, a small van der Waals radius comparable to hydrogen, and the remarkable strength of the carbon-fluorine bond.[1] These attributes are leveraged to modulate lipophilicity, block metabolic soft spots, and fine-tune the acidity or basicity of nearby functional groups.[1]

In the case of Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate, the molecule possesses two key fluorination sites: a geminal difluoro group alpha to the ester carbonyl and a fluorine atom on the phenyl ring. While these features may be integral to the molecule's intended biological activity, they also introduce significant electronic perturbations that directly impact the reactivity of the ester. The primary stability concern for ester-containing drug molecules is hydrolysis, which can be catalyzed by either acid or base.[2][3][4][5] Understanding the kinetics and mechanism of this degradation under acidic conditions—relevant to both formulation development and physiological transit through the stomach—is critical for any drug development program.

Physicochemical Properties and Electronic Profile

The stability of an ester is fundamentally linked to the electrophilicity of its carbonyl carbon. In Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate, the electronic landscape is dominated by the powerful inductive effect of the fluorine atoms.

-

α,α-Difluoro Group: The two fluorine atoms on the alpha-carbon act as potent electron-withdrawing groups. This effect is transmitted to the adjacent carbonyl carbon, significantly increasing its partial positive charge and, consequently, its susceptibility to nucleophilic attack by water. This activation of the ester moiety is a known phenomenon exploited in organic synthesis to create more reactive intermediates from carboxylic acids.[6][7][8]

-

3-Fluorophenyl Group: The fluorine on the phenyl ring also contributes an electron-withdrawing effect, further enhancing the electrophilicity of the carbonyl center.

This heightened electrophilicity suggests that, compared to a non-fluorinated analogue like ethyl phenylacetate, Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate is inherently more prone to hydrolysis.

Table 1: Physicochemical Properties of Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate

| Property | Value | Source |

| Molecular Formula | C₁₀H₉F₃O₂ | [9] |

| Molecular Weight | 218.17 g/mol | [9] |

| Storage Conditions | Store at -20°C | [9] |

Note: The recommended storage at -20°C suggests a potential sensitivity to degradation under ambient conditions, reinforcing the need for formal stability studies.

The Mechanism of Acid-Catalyzed Hydrolysis

Acid-catalyzed ester hydrolysis is a reversible reaction that proceeds via a well-established nucleophilic acyl substitution mechanism.[2][3][10] The presence of an acid catalyst (typically a hydronium ion, H₃O⁺, in aqueous media) is crucial as it activates the carbonyl group, making it a better electrophile for attack by a weak nucleophile like water.

The specific mechanism for Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate is as follows:

-

Protonation of the Carbonyl Oxygen: The reaction initiates with the protonation of the carbonyl oxygen by a hydronium ion. This step is critical as it significantly increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion portion of the tetrahedral intermediate to the ethoxy oxygen. This is a key step that transforms the ethoxy group, a poor leaving group, into ethanol, a good leaving group.

-

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a molecule of ethanol.

-

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to regenerate the acid catalyst (H₃O⁺) and form the final carboxylic acid product, 2,2-difluoro-2-(3-fluorophenyl)acetic acid.

Caption: The multi-step mechanism for acid-catalyzed hydrolysis of the target ester.

Experimental Design for Stability Assessment

A comprehensive understanding of the compound's stability requires a multi-faceted experimental approach. A forced degradation study is essential for identifying potential degradants, while kinetic analysis provides the quantitative data needed for shelf-life prediction and formulation design.

Protocol: Forced Degradation (Stress Testing)

Causality: The primary goal of forced degradation is to accelerate the degradation process to rapidly identify the likely degradation products that could form under normal storage conditions. This is a regulatory expectation and is crucial for developing stability-indicating analytical methods. By subjecting the compound to harsh acidic conditions (e.g., higher acid concentration and temperature), we can generate these products in sufficient quantities for identification.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a stock solution of Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate of known concentration (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.

-

Acidic Stress Conditions:

-

Pipette a precise volume of the stock solution into several reaction vials.

-

Add an equal volume of an aqueous acidic solution to achieve the final target acid concentrations. Recommended starting conditions are 0.1 M HCl and 1 M HCl.

-

The final concentration of the drug substance should be suitable for the chosen analytical method (e.g., 0.5 mg/mL).

-

-

Incubation:

-

Place the vials in a temperature-controlled environment (e.g., a water bath or oven) set to an elevated temperature, such as 60°C.

-

Include a control sample stored at a lower temperature (e.g., 5°C) to serve as a baseline (t=0).

-

-

Time Points: Withdraw aliquots from the reaction vials at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

-

Sample Quenching and Preparation:

-

Immediately neutralize the withdrawn aliquot with an equivalent amount of a suitable base (e.g., NaOH) to stop the degradation reaction.

-

Dilute the neutralized sample with the analytical mobile phase to a concentration appropriate for analysis.

-

Filter the sample through a 0.22 µm syringe filter if necessary.

-

-

Analysis: Analyze the samples using a qualified stability-indicating HPLC-UV method and LC-MS for peak identification.

Caption: Experimental workflow for a forced degradation study under acidic conditions.

Analytical Methodologies for Stability Monitoring

The selection of appropriate analytical techniques is critical for obtaining reliable and accurate stability data. No single technique is sufficient; a combination of chromatographic and spectroscopic methods is required.

-

High-Performance Liquid Chromatography (HPLC/UPLC): This is the primary technique for quantifying the parent compound and its degradation products. A reverse-phase method (e.g., using a C18 column) with a gradient elution of water and acetonitrile (both typically containing 0.1% formic acid) is a standard starting point. UV detection at an appropriate wavelength allows for quantification. The method must be "stability-indicating," meaning it can resolve the parent peak from all degradation products and impurities.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the definitive tool for identifying unknown degradation products found during the forced degradation study. By coupling the separation power of LC with the mass-resolving capability of a mass spectrometer, one can obtain the molecular weights of the degradants and, with tandem MS (MS/MS), structural fragments to aid in their elucidation.

-

¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR): Given the multiple fluorine atoms in the molecule, ¹⁹F NMR is an exceptionally powerful tool. It can be used to monitor the disappearance of signals corresponding to the parent compound and the appearance of new signals from fluorine-containing degradants, providing unambiguous structural information about the fate of the fluorinated moieties.

Table 2: Comparison of Key Analytical Techniques

| Technique | Primary Use | Advantages | Limitations |

| HPLC-UV | Quantification of parent and degradants | Robust, reproducible, widely available, excellent for quantitative analysis. | Provides no structural information on unknown peaks. Requires a chromophore. |

| LC-MS | Identification of degradants | Provides molecular weight and structural data. Highly sensitive. | Can be less quantitative than HPLC-UV without careful validation and standards. |

| ¹⁹F NMR | Structural elucidation and quantification | Highly specific to fluorinated species. Provides clear structural insights. Can be quantitative. | Lower sensitivity than MS. Requires higher sample concentrations. |

Anticipated Degradation Products and Data Interpretation

Based on the hydrolysis mechanism, the primary degradation products are expected to be:

-

2,2-difluoro-2-(3-fluorophenyl)acetic acid

-

Ethanol

During analysis of the forced degradation samples, the chromatogram should show a decrease in the peak area of the parent compound over time, with a corresponding increase in the peak area of the carboxylic acid degradant. A critical aspect of data interpretation is the mass balance . The sum of the amount of the parent compound remaining and the amount of degradants formed should ideally be close to 100% of the initial amount of the parent compound. A poor mass balance may indicate the formation of non-UV active degradants, volatile products, or compounds that are not eluting from the column.

Table 3: Hypothetical Stability Data for Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate at 60°C

| Time (hours) | % Parent Remaining (0.1 M HCl) | % Degradant 1 Formed (0.1 M HCl) | % Parent Remaining (1 M HCl) | % Degradant 1 Formed (1 M HCl) |

| 0 | 100.0 | 0.0 | 100.0 | 0.0 |

| 2 | 95.2 | 4.7 | 85.1 | 14.8 |

| 4 | 90.5 | 9.4 | 72.3 | 27.5 |

| 8 | 81.9 | 17.9 | 52.1 | 47.6 |

| 24 | 58.3 | 41.5 | 15.6 | 84.1 |

This table illustrates the expected trend of accelerated degradation in stronger acidic conditions.

Conclusion and Recommendations

The presence of α,α-difluoro substituents significantly activates the ester functionality of Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate towards acid-catalyzed hydrolysis. This inherent reactivity necessitates a thorough and rigorous stability assessment during all stages of drug development.

Key Takeaways for Researchers:

-

Inherent Instability: Assume that this class of fluorinated esters is more susceptible to acid hydrolysis than their non-fluorinated counterparts.

-

Methodological Rigor: Employ validated, stability-indicating HPLC methods as the cornerstone of any stability study.

-

Definitive Identification: Utilize LC-MS and ¹⁹F NMR to unambiguously identify all significant degradation products. This is not merely an academic exercise but a regulatory requirement to ensure the safety of the drug product.

-

Formulation Strategy: The quantitative data derived from kinetic studies will be critical in guiding formulation development. For oral dosage forms, strategies such as enteric coatings may be required to protect the compound from the harsh acidic environment of the stomach.

By combining a deep mechanistic understanding with robust experimental and analytical practices, drug development professionals can effectively characterize and mitigate the stability risks associated with this promising class of fluorinated molecules.

References

-

PubChem. (n.d.). Ethyl difluoroacetate. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.).CN102311343A - Processing technique of ethyl difluoroacetate.

-

Newman, S. G., et al. (2016). Acid-Catalyzed Hydrothiolation of gem-Difluorostyrenes to Access α,α–Difluoroalkylthioethers. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (2007). Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. Retrieved from [Link]

-

Bonn, D. E., & Brittain, W. D. G. (2023). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. ResearchGate. Retrieved from [Link]

-

Bhat, M., & Belagali, S. L. (2014). A Study on the Crystal Structure of Ethyl 2-(2, 4-difluoro phenyl) acetate. ResearchGate. Retrieved from [Link]

-

Publications Office of the European Union. (n.d.). Overview on PFAS analytical methods. Retrieved from [Link]

-

ResearchGate. (n.d.). Acid-Catalyzed Hydrothiolation of gem-Difluorostyrenes to Access α,α-Difluoroalkylthioethers | Request PDF. Retrieved from [Link]

-

Clark, J. (2015). Mechanism for the acid catalysed hydrolysis of esters. Chemguide. Retrieved from [Link]

-

MDPI. (n.d.). The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. Retrieved from [Link]

-

PubMed. (2007). Stability of caffeic acid phenethyl ester and its fluorinated derivative in rat plasma. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods for Fluorides, Hydrogen Fluoride, and Fluorine. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]

-

ResearchGate. (n.d.). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). Retrieved from [Link]

-

Priya, A., Kumar, M. N., & Nargund, S. L. (2023). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. Retrieved from [Link]

-

Pearson+ (2015). Acid Catalyzed Ester Hydrolysis: General Reaction. YouTube. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Catalyst-free transesterification vitrimers: activation via α-difluoroesters. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Retrieved from [Link]

-

Doug's Lab. (2016). Ethanol and the Hydrolysis of Ethyl Acetate. YouTube. Retrieved from [Link]

-

Spectroscopy Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]

-

Study.com. (n.d.). Show the chemical reaction for the hydrolysis of the ester, ethyl acetate, indicating the two products of this reaction. Retrieved from [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. homework.study.com [homework.study.com]

- 6. researchgate.net [researchgate.net]

- 7. Catalyst-free transesterification vitrimers: activation via α-difluoroesters - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. usbio.net [usbio.net]

- 10. m.youtube.com [m.youtube.com]

Stability of Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate Under Basic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the chemical stability of Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate under basic conditions. The presence of the gem-difluoro group at the α-carbon profoundly influences the reactivity of the ester, primarily through strong inductive effects. This guide will elucidate the mechanistic pathways of base-catalyzed hydrolysis, discuss the anticipated kinetics, and outline potential decomposition products. Furthermore, detailed experimental protocols for monitoring the stability of this compound are provided, equipping researchers with the necessary tools for its effective handling and application in synthetic and medicinal chemistry.

Introduction: The Significance of Fluorinated Building Blocks

Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate is a valuable fluorinated building block in pharmaceutical and agrochemical research. The incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. The gem-difluoro motif, in particular, serves as a bioisostere for carbonyl or ether functionalities, offering a unique strategy for modulating molecular properties. However, the same electronic effects that impart these desirable characteristics also significantly impact the chemical reactivity and stability of the molecule. A thorough understanding of the stability of Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate, especially under the basic conditions frequently encountered in organic synthesis and drug formulation, is therefore paramount.

Mechanistic Underpinnings of Base-Catalyzed Hydrolysis

The primary pathway for the degradation of Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate in a basic medium is through saponification, a base-catalyzed hydrolysis of the ester functional group. This reaction is, for all practical purposes, irreversible.

The BAC2 Mechanism: A Stepwise Exploration

The saponification of esters typically proceeds via a nucleophilic acyl substitution, specifically the BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the ethoxide leaving group and forming a carboxylic acid. In the presence of a base, the carboxylic acid is rapidly deprotonated to form a carboxylate salt, driving the equilibrium towards the products and rendering the reaction irreversible.

Figure 1: The BAC2 mechanism for the saponification of Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate.

The Decisive Role of α,α-Difluorination: An Electronic Perspective

The two fluorine atoms at the α-carbon are strongly electron-withdrawing. This inductive effect has a profound impact on the stability of the ester under basic conditions:

-

Increased Electrophilicity of the Carbonyl Carbon: The fluorine atoms pull electron density away from the carbonyl carbon, making it significantly more electrophilic and thus more susceptible to nucleophilic attack by the hydroxide ion. This leads to an accelerated rate of hydrolysis compared to its non-fluorinated analogs.

-

Stabilization of the Tetrahedral Intermediate: The electron-withdrawing nature of the gem-difluoro group helps to stabilize the negative charge on the oxygen atom in the tetrahedral intermediate, further favoring its formation.

-

Enhanced Acidity of the α-Proton (if present): While the target molecule lacks α-protons, it is a crucial consideration for similar esters. The presence of α-fluorine atoms significantly increases the acidity of any α-protons, which can lead to competing deprotonation reactions.

Kinetic Profile: What to Expect

The reaction is expected to follow second-order kinetics, being first-order in both the ester and the hydroxide ion. The rate law can be expressed as:

Rate = k[Ester][OH⁻]

The rate constant, k, for this compound will be significantly larger than that of ethyl phenylacetate due to the electronic effects of the gem-difluoro group. Studies on similar fluorinated esters have shown a dramatic increase in hydrolysis rates with increasing fluorination.

Table 1: Expected Qualitative Comparison of Saponification Rates

| Compound | Relative Rate of Saponification | Rationale |

| Ethyl phenylacetate | Baseline | Reference compound |

| Ethyl 2-fluoro-2-phenylacetate | Faster | Single electron-withdrawing fluorine atom |

| Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate | Significantly Faster | Strong inductive effect of two fluorine atoms |

Potential Side Reactions and Decomposition Pathways

Under standard basic hydrolysis conditions (e.g., NaOH or KOH in a water/alcohol mixture at room temperature to moderate heat), the primary reaction will be saponification. However, it is prudent for the diligent researcher to consider potential alternative pathways, especially under more forcing conditions.

-

Elimination Reactions: While less likely for this specific substrate due to the stability of the C-F bond, in other polyfluorinated systems, elimination of fluoride ions to form unsaturated products can occur. This would require more forcing conditions or a different substitution pattern.

-

Aromatic Nucleophilic Substitution: The 3-fluorophenyl group is generally stable to nucleophilic attack under typical saponification conditions. Degradation of the aromatic ring would necessitate much harsher conditions (high temperature and pressure) and is not an expected pathway in routine laboratory practice.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate under specific basic conditions, a well-designed experimental protocol is essential.

General Workflow for Kinetic Analysis

Figure 2: A generalized experimental workflow for determining the rate of base-catalyzed hydrolysis.

Step-by-Step Protocol for HPLC-Based Monitoring

-

Preparation of Solutions:

-

Prepare a stock solution of Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate of known concentration in a suitable organic solvent (e.g., acetonitrile).

-

Prepare an aqueous solution of the desired base (e.g., 0.1 M NaOH) and standardize it by titration.

-

-

Reaction Setup:

-

In a thermostated reaction vessel, combine the aqueous base with any co-solvents to be used. Allow the temperature to equilibrate.

-

Initiate the reaction by adding a known volume of the ester stock solution to the basic solution with vigorous stirring. Start a timer immediately.

-

-

Sampling and Quenching:

-

At predetermined time intervals, withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction in the aliquot by adding it to a solution that will neutralize the base (e.g., a solution of HCl or a buffer of appropriate pH).

-

-

HPLC Analysis:

-

Analyze the quenched aliquots by reverse-phase HPLC.

-

Develop a method that provides good separation between the starting ester and the carboxylate product. A C18 column with a mobile phase of acetonitrile and water (with a suitable acidic modifier like formic acid or trifluoroacetic acid to ensure the product is in its protonated form) is a good starting point.

-

Use a UV detector set to an appropriate wavelength to monitor the disappearance of the starting material and the appearance of the product.

-

Generate a calibration curve for the starting ester to accurately determine its concentration in each aliquot.

-

-

Data Analysis:

-

Plot the concentration of the ester versus time.

-

From this data, determine the initial rate of the reaction and the rate constant using appropriate integrated rate laws.

-

In-situ Monitoring by ¹⁹F NMR Spectroscopy

¹⁹F NMR spectroscopy is a powerful tool for monitoring the hydrolysis reaction in situ, as the chemical shift of the fluorine atoms will be sensitive to the change from the ester to the carboxylate.

-

Sample Preparation:

-

In an NMR tube, prepare a solution of the ester in a suitable deuterated solvent (e.g., D₂O with a co-solvent like acetonitrile-d₃ if needed for solubility).

-

Add a known concentration of a stable fluorinated internal standard (e.g., trifluorotoluene).

-

-

Reaction Initiation and Monitoring:

-

Acquire an initial ¹⁹F NMR spectrum (t=0).

-

Inject a known amount of a concentrated solution of a base (e.g., NaOD in D₂O) into the NMR tube and mix thoroughly.

-

Immediately begin acquiring a series of ¹⁹F NMR spectra at regular time intervals.

-

-

Data Analysis:

-

Integrate the signals corresponding to the starting ester and the product relative to the internal standard in each spectrum.

-

This will allow for the determination of the concentration of the ester at each time point, from which the reaction kinetics can be calculated.

-

Conclusion

Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate exhibits a heightened susceptibility to base-catalyzed hydrolysis due to the strong inductive effects of the gem-difluoro group. The primary degradation pathway is saponification via the BAC2 mechanism, leading to the formation of the corresponding carboxylate salt and ethanol. Researchers and drug development professionals must be cognizant of this inherent reactivity, especially when subjecting this compound to basic conditions in synthetic transformations or formulation studies. The experimental protocols outlined in this guide provide a robust framework for quantitatively assessing the stability of this and similar fluorinated esters, enabling more informed and successful scientific endeavors.

References

-

Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

-

MySkinRecipes. (n.d.). ethyl 2,2-difluoro-2-(2-fluorophenyl)acetate. Retrieved from [Link]

-

Hagooly, A., Sasson, R., & Rozen, S. (2003). A Novel Method for the Preparation of α,α'-Difluoroesters and Acids Using BrF3. The Journal of Organic Chemistry, 68(21), 8287–8289. [Link]

-

Ni, C., Hu, M., & Hu, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5441-5454. [Link]

-

ResearchGate. (2025, August 5). Effect of fluorine substitution on the rate for ester hydrolysis: Estimation of the hydrolysis rate of perfluoroalkyl esters. Retrieved from [Link]

-

Chandrasekar, R., & Venkatasubramanian, N. (1982). Alkaline hydrolysis of aryl phenylacetates and aryl 4-nitrophenylacetates. Evidence consistent with an elimination–addition mechanism. Journal of the Chemical Society, Perkin Transactions 2, (12), 1625-1629. [Link]

An In-depth Technical Guide to Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate, a fluorinated aromatic compound of increasing interest in medicinal chemistry and materials science. We will delve into its synthesis, exploring the underlying chemical principles and providing validated experimental protocols. Furthermore, this document will detail the compound's physicochemical properties and discuss its current and potential applications, particularly in the realm of drug discovery.

Introduction: The Significance of Fluorinated Arylacetates

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern drug design. The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. α,α-Difluoro-α-arylacetate scaffolds, in particular, serve as valuable building blocks in the synthesis of a wide array of biologically active compounds. Their structural motifs are found in molecules designed as enzyme inhibitors, central nervous system agents, and anti-inflammatory drugs. Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate, with its distinct substitution pattern, represents a key intermediate for accessing novel chemical entities with potentially enhanced pharmacological profiles.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development. The key properties of Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate are summarized below.

| Property | Value |

| CAS Number | 698378-81-3 |

| Molecular Formula | C₁₀H₉F₃O₂ |

| Molecular Weight | 218.17 g/mol |

| Appearance | (Predicted) Colorless to pale yellow liquid |

| Boiling Point | (Predicted) ~230-250 °C at 760 mmHg |

| Density | (Predicted) ~1.3 g/cm³ |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) |

Synthesis of Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate: A Two-Step Approach

The synthesis of the target compound is most effectively achieved through a two-step sequence involving a Reformatsky reaction followed by a dehydroxylation step. This approach offers a reliable and scalable route from commercially available starting materials.

Step 1: Synthesis of Ethyl 2,2-difluoro-3-hydroxy-3-(3-fluorophenyl)propanoate via Reformatsky Reaction

The cornerstone of this synthesis is the Reformatsky reaction, which facilitates the formation of a carbon-carbon bond between an α-halo ester and a carbonyl compound, mediated by metallic zinc.[1] This reaction is particularly well-suited for this synthesis as the organozinc reagent, often termed a 'Reformatsky enolate,' is less reactive than Grignard or organolithium reagents, thus preventing unwanted side reactions with the ester functionality.[2]